![molecular formula C22H24N2O3 B2507148 N-(1-adamantyl)-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide CAS No. 303987-23-7](/img/structure/B2507148.png)
N-(1-adamantyl)-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide
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Overview
Description
“N-(1-adamantyl)-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide” is a chemical compound with the molecular formula C22H24N2O3 . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of substituted 1,2-dihydro-6-oxo-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acids was synthesized via 7-bromo-3-ethylthio-4,5-difluoro-2-methylindole .Molecular Structure Analysis
The molecular structure of this compound consists of an adamantyl group attached to a pyrroloquinoline core via a carboxamide linkage . The pyrroloquinoline core contains a 6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline moiety .Physical And Chemical Properties Analysis
This compound has a molecular weight of 364.4 g/mol . It has 2 hydrogen bond donors and 3 hydrogen bond acceptors . Its exact mass and monoisotopic mass are 364.17869263 g/mol . The topological polar surface area is 69.6 Ų . It has a complexity of 701 .Scientific Research Applications
- The compound has been investigated for its antimicrobial potential. Several derivatives, including N-(1-adamantyl)carbothioamides, showed potent antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as the yeast-like fungus Candida albicans .
Antimicrobial Activity
Hypoglycemic Activity
Future Directions
The development of quinoline and quinazoline derivatives as anticancer agents is an active area of research . The optimization of these compounds is an important issue for the development of potent targeted anticancer agents . Therefore, “N-(1-adamantyl)-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide” and similar compounds may have potential applications in the development of new therapeutics.
properties
IUPAC Name |
N-(1-adamantyl)-9-hydroxy-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,9-tetraene-10-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c25-19-16-3-1-2-15-4-5-24(18(15)16)21(27)17(19)20(26)23-22-9-12-6-13(10-22)8-14(7-12)11-22/h1-3,12-14,25H,4-11H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VACHZEWEAFGCQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C3=C1C=CC=C3C(=C(C2=O)C(=O)NC45CC6CC(C4)CC(C6)C5)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-adamantyl)-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide |
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